molecular formula C25H22N2O5 B12034593 2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate CAS No. 477729-24-1

2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Cat. No.: B12034593
CAS No.: 477729-24-1
M. Wt: 430.5 g/mol
InChI Key: GSCWCRJRVBXMFE-AROWNJAOSA-N
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Description

2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C25H22N2O5. This compound is notable for its unique structure, which includes methoxy, phenoxyacetyl, carbohydrazonoyl, and phenylacrylate groups. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate typically involves multiple steps:

    Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of phenoxyacetic acid with a suitable reagent like thionyl chloride to form phenoxyacetyl chloride.

    Hydrazone Formation: The phenoxyacetyl chloride is then reacted with hydrazine to form the phenoxyacetyl hydrazone.

    Coupling with Methoxyphenylacrylate: The phenoxyacetyl hydrazone is then coupled with 2-methoxy-4-formylphenyl 3-phenylacrylate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can occur at the carbohydrazonoyl group, converting it to various reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include amines and alcohols.

    Substitution: Products vary widely depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with various molecular targets. The phenoxyacetyl and carbohydrazonoyl groups can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
  • 4-(2-(methoxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
  • 2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Uniqueness

Compared to similar compounds, 2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

477729-24-1

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H22N2O5/c1-30-23-16-20(17-26-27-24(28)18-31-21-10-6-3-7-11-21)12-14-22(23)32-25(29)15-13-19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,27,28)/b15-13+,26-17+

InChI Key

GSCWCRJRVBXMFE-AROWNJAOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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